REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:14]=[CH:13][C:6]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:14]=[CH:13][C:6]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)=[O:1] |f:2.3.4|
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(CCC(=O)OC)C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
21 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Manganese dioxide was filtered off onto Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(CCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |